2-Tetradecanol, 1-phenoxy-
CAS No.: 139301-06-7
Cat. No.: VC18347104
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139301-06-7 |
|---|---|
| Molecular Formula | C20H34O2 |
| Molecular Weight | 306.5 g/mol |
| IUPAC Name | 1-phenoxytetradecan-2-ol |
| Standard InChI | InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-19(21)18-22-20-16-13-11-14-17-20/h11,13-14,16-17,19,21H,2-10,12,15,18H2,1H3 |
| Standard InChI Key | WWPKERGGWYAURZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC(COC1=CC=CC=C1)O |
Introduction
Synthesis and Preparation Methods
Synthetic Routes and Optimization
The synthesis of 2-Tetradecanol, 1-phenoxy- primarily involves the acid-catalyzed etherification of phenol with 2-tetradecanol. Sulfuric acid is commonly employed as a catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of phenol displaces a proton from the secondary alcohol of 2-tetradecanol. This reaction is typically conducted under reflux conditions to maximize yield, with temperatures ranging between 80°C and 120°C depending on solvent choice. Industrial-scale production utilizes continuous flow reactors to enhance reaction efficiency and scalability. These systems allow precise control over residence time and temperature, reducing side reactions such as dehydration or polymerization.
Post-synthesis purification is critical to obtaining high-purity 2-Tetradecanol, 1-phenoxy-. Fractional distillation under reduced pressure (boiling point ≈284°C) effectively separates the product from unreacted starting materials. Recrystallization using non-polar solvents like hexane further refines the compound, achieving purities exceeding 98% as verified by thin-layer chromatography (TLC) and melting point analysis (35–36°C for analogous compounds).
Table 1: Key Parameters in Industrial Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Concentration | 5–7% H₂SO₄ | 85–90 |
| Reaction Temperature | 100°C | 88 |
| Purification Method | Fractional Distillation | 95 |
Chemical Reactivity and Reaction Mechanisms
Oxidation and Electron-Transfer Pathways
The secondary alcohol group in 2-Tetradecanol, 1-phenoxy- undergoes selective oxidation under alkaline conditions. Exposure to oxygen (O₂) in the presence of sodium hydroxide generates hydroperoxide intermediates, which subsequently rearrange into quinone derivatives. Polarographic studies reveal that the phenoxy group acts as an electron acceptor, with rate constants for electron transfer reactions ranging from 10⁻⁷ to 10⁻⁴ L·mol⁻¹·s⁻¹ when interacting with nucleophiles like amines.
Kinetic data indicate that triethylamine accelerates electron transfer (k = 1.5×10⁻⁴ L·mol⁻¹·s⁻¹) compared to less nucleophilic agents like ethylbenzene (k = 2.0×10⁻⁷ L·mol⁻¹·s⁻¹). This reactivity profile underscores the compound’s utility in redox-mediated synthetic applications.
Esterification and Functionalization
Reaction with acyl chlorides, such as toluenesulphonyl chloride, produces sulfonate esters, which serve as intermediates for nucleophilic substitution reactions. For example, treatment with benzylamine yields N-benzyl-1-phenoxy-2-tetradecanamine, demonstrating the compound’s adaptability in generating structurally diverse derivatives. Steric hindrance from the tetradecyl chain moderates reactivity, necessitating optimized conditions for efficient functionalization.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 70 |
| Enterococcus faecalis | 60 |
Antiproliferative Effects
In vitro studies on cancer cell lines reveal moderate antiproliferative activity, with IC₅₀ values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells. These effects are attributed to membrane fluidity disruption and induction of oxidative stress via quinone byproducts generated during intracellular oxidation.
Industrial and Research Applications
Surfactant and Emulsifier Production
The amphiphilic nature of 2-Tetradecanol, 1-phenoxy- makes it a valuable precursor for non-ionic surfactants. Ethoxylation reactions yield polyethylene glycol ethers, which are integral to detergent formulations and emulsion stabilizers. Industrial processes utilize continuous stirred-tank reactors (CSTRs) to achieve uniform ethoxylation, with product distributions monitored via gas chromatography-mass spectrometry (GC-MS).
Antioxidant Formulations
Radical scavenging assays, including ABTS and FRAP, demonstrate that the phenoxy group enhances antioxidant capacity compared to non-substituted alcohols. Stabilization of phenoxy radicals through resonance delocalization contributes to TE values of 3.8–4.7 mM, positioning the compound as a candidate for stabilizing lipid-rich pharmaceuticals.
Comparative Analysis with Structural Analogues
Enzymatic Selectivity and Substrate Interactions
Comparative studies with primary alcohols (e.g., 1-tetradecanol) reveal that 2-Tetradecanol, 1-phenoxy- exhibits reduced enzymatic activity in alcohol oxidase systems. Steric hindrance from the secondary alcohol group limits substrate binding, as evidenced by a 40% decrease in catalytic efficiency relative to primary analogues. Chain length also modulates activity, with dodecanol derivatives showing 25% lower reactivity than tetradecanol-based compounds.
Solubility and Formulation Challenges
The compound’s low solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) necessitates solvent optimization for biological assays. Co-solvents like dimethyl sulfoxide (DMSO) or ethanol are employed to enhance bioavailability, though concentrations exceeding 1% may induce cytotoxicity in cell-based studies.
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